REACTION_CXSMILES
|
[CH:1]([N:3]1[CH:12]([C:13](O)=O)[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1)=O.[C:16]1(=[O:27])[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19](=[O:26])[CH:18]=C1>C(OC(=O)C)(=O)C>[CH:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH2:11][C:12]1[N:3]([CH:1]=[C:18]3[C:13]=1[C:16](=[O:27])[C:25]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:19]3=[O:26])[CH2:4]2
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C(=O)N1CC2=CC=CC=C2CC1C(=O)O
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
with stirring for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
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Type
|
WASH
|
Details
|
washed with acetic anhydride (50 g) with ether (2×100ml)
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=C2CC=3N(CC2=CC=C1)C=C1C(C2=C(C(C13)=O)C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |